molecular formula C17H23N3O B7022346 N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B7022346
M. Wt: 285.4 g/mol
InChI Key: NOZRXFJMBHMYML-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Properties

IUPAC Name

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-3-14(21-16-7-5-4-6-13(16)2)12-19-15-8-10-20-11-9-18-17(15)20/h4-7,9,11,14-15,19H,3,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZRXFJMBHMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1CCN2C1=NC=C2)OC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and reagents like amines, halides, and nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenoxy)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
  • N-[2-(2-methylphenoxy)propyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine

Uniqueness

N-[2-(2-methylphenoxy)butyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine is unique due to its specific side chain length and substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

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